4-Mercapto-4-methylpentan-2-one (4MMP) is a volatile sulfur compound, classified as a thiol, known for its potent aroma. [, , , ] It contributes significantly to the distinctive aroma profiles of various natural products and fermented beverages, including Sauvignon Blanc wines, certain hop varieties, grapefruit, box trees, and Japanese green tea. [, , , , , , , , , , ] Its aroma is often described as "cat urine" at high concentrations, but at lower concentrations found naturally, it contributes desirable notes of tropical fruit, black currant, box tree, grapefruit, and passion fruit. [, , , , , , , , ]
Synthesis Analysis
Oxidation: 4MMP is susceptible to oxidation, especially in the presence of oxygen or metal ions, leading to the formation of disulfides and potentially impacting aroma. [, , ]
Binding with Metals: 4MMP can bind with metal ions, such as copper, potentially affecting its concentration and aroma perception. [, , ]
Derivatization Reactions: For analytical purposes, 4MMP can be derivatized with various reagents, such as p-hydroxymercuribenzoate (pHMB) or ethyl propiolate, to enhance its detectability by chromatographic techniques. [, , , ]
Mechanism of Action
The mechanism of 4MMP release during fermentation involves enzymatic cleavage of nonvolatile precursors by yeast. [, , , ]
Enzymes involved in this cleavage include cysteine-S-conjugate β-lyases, glutathione transporters, and transpeptidases. [, , , ]
The specific yeast strain used in fermentation can significantly influence the efficiency of 4MMP release. [, ]
Physical and Chemical Properties Analysis
4MMP has a low odor threshold, meaning it can be perceived at very low concentrations. []
It is a volatile compound, contributing to the aroma profile of various products. [, , , , ]
Applications
Food and Beverage Industry:
Winemaking: 4MMP is a key contributor to the varietal aroma of Sauvignon Blanc wines, providing characteristic tropical fruit and box tree notes. [, , , , ]
Beer Brewing: Certain hop cultivars, particularly those from the United States, Australia, and New Zealand, contain 4MMP, contributing to fruity and black currant aromas in beer. [, , ]
Tea Production: 4MMP is found in Japanese green tea (Sen-cha) and contributes to its overall aroma profile. [, , , , ]
Analytical Chemistry:
4MMP serves as a target analyte in various analytical methods developed to characterize the aroma profiles of wines, beers, and other products. [, , , , , ]
Its analysis typically involves techniques like gas chromatography coupled with mass spectrometry (GC-MS), often combined with derivatization methods or stable isotope dilution assays for enhanced sensitivity and selectivity. [, , , , , ]
Future Directions
Further research is needed to fully elucidate the biosynthetic pathways of 4MMP in different organisms and optimize its production in fermented beverages. [, ]
Investigating the impact of different agricultural practices, yeast strains, and fermentation conditions on 4MMP formation could lead to more controlled and enhanced aroma development in wines and beers. [, , ]
Developing sensitive and specific analytical methods for 4MMP quantification will be crucial for quality control and authenticity assessment in the food and beverage industry. [, ]
Exploring the potential use of 4MMP and its precursors as markers for grape and hop varietal characterization and geographical origin identification is a promising avenue. [, , ]
Understanding the interactions of 4MMP with other aroma compounds and its perception in complex food matrices will contribute to a more comprehensive understanding of flavor chemistry. [, , , ]
Related Compounds
4-Mercapto-4-methylpentan-2-ol
Compound Description: 4-Mercapto-4-methylpentan-2-ol is a volatile thiol that contributes to the aroma of certain wines, notably Sauvignon Blanc. It imparts fruity and tropical notes to the wine. Like 4-Mercapto-4-methylpentan-2-one, it exists in grape must as a non-volatile precursor, specifically an S-cysteine conjugate, which is cleaved by yeast during fermentation to release the volatile thiol. [, ]
Relevance: This compound is structurally very similar to 4-Mercapto-4-methylpentan-2-one, differing only in the functional group at the 2-position: a hydroxyl group in 4-Mercapto-4-methylpentan-2-ol instead of the ketone in 4-Mercapto-4-methylpentan-2-one. They share a similar biosynthetic pathway and often appear together in the same wines, contributing to their overall aroma profile. [, , ]
3-Mercaptohexan-1-ol
Compound Description: 3-Mercaptohexan-1-ol, often abbreviated as 3MH, is another important volatile thiol that significantly contributes to the aroma of various wines, particularly Sauvignon Blanc. It exhibits a distinct grapefruit and passion fruit aroma. Similar to 4-Mercapto-4-methylpentan-2-one, 3-Mercaptohexan-1-ol is released from non-volatile precursors during fermentation. [, , , , , ]
Relevance: While sharing the same thiol functional group as 4-Mercapto-4-methylpentan-2-one, 3-Mercaptohexan-1-ol differs in its carbon chain length and structure. Despite these differences, both compounds are crucial for the tropical fruit character in wines and are often studied together due to their shared biosynthetic pathway from S-cysteine conjugates and their contribution to the overall aroma profile. [, , , , ]
3-Mercaptohexyl Acetate
Compound Description: 3-Mercaptohexyl Acetate (3MHA) is the acetate ester of 3-Mercaptohexan-1-ol. It is also a volatile thiol and contributes significantly to the fruity and tropical aroma profile of wines, particularly Sauvignon Blanc. Like 4-Mercapto-4-methylpentan-2-one, its formation is influenced by yeast activity during fermentation. [, , , , ]
Relevance: 3-Mercaptohexyl Acetate is directly related to 3-Mercaptohexan-1-ol through esterification. Although it is not a direct structural analogue of 4-Mercapto-4-methylpentan-2-one, it often co-occurs with it and 3-Mercaptohexan-1-ol in wines, collectively contributing to the characteristic fruity and tropical aroma profile. [, , , ]
S-4-(4-Methylpentan-2-one)-L-cysteine
Compound Description: S-4-(4-Methylpentan-2-one)-L-cysteine is a non-volatile precursor of 4-Mercapto-4-methylpentan-2-one found in grape must. It is an S-cysteine conjugate, which means that 4-Mercapto-4-methylpentan-2-one is bound to a cysteine molecule. During fermentation, yeast enzymes cleave this bond, releasing the volatile and aroma-active 4-Mercapto-4-methylpentan-2-one. [, ]
Relevance: This compound is the direct precursor to 4-Mercapto-4-methylpentan-2-one in grapes. Understanding its concentration and distribution in grapes is crucial for predicting the potential of a wine to develop the characteristic aroma of 4-Mercapto-4-methylpentan-2-one. [, ]
S-4-(4-Methylpentan-2-one)-glutathione
Compound Description: S-4-(4-Methylpentan-2-one)-glutathione, often abbreviated as Glut-4MMP, is another non-volatile precursor of 4-Mercapto-4-methylpentan-2-one. Unlike S-4-(4-Methylpentan-2-one)-L-cysteine, it is a glutathione conjugate where 4-Mercapto-4-methylpentan-2-one is bound to a glutathione molecule. []
Relevance: While not as well-studied as the S-cysteine conjugate, S-4-(4-Methylpentan-2-one)-glutathione represents another potential source of 4-Mercapto-4-methylpentan-2-one in grapes and its presence can influence the final aroma profile of the wine. []
3-Mercapto-3-methylbutan-1-ol
Compound Description: 3-Mercapto-3-methylbutan-1-ol (3MMB) is a volatile thiol that contributes to the aroma profile of wines, particularly white wines like Sauvignon Blanc. It has been found alongside other volatile thiols like 4-Mercapto-4-methylpentan-2-one. [, ]
Relevance: Structurally similar to 3-Mercaptohexan-1-ol, 3-Mercapto-3-methylbutan-1-ol differs in its carbon chain length and the presence of a methyl group at the 3-position. While not as potent as 4-Mercapto-4-methylpentan-2-one, it contributes to the overall complexity of the wine aroma. [, ]
S-3-(Hexan-1-ol)-glutathione
Compound Description: S-3-(Hexan-1-ol)-glutathione is a non-volatile precursor for 3-Mercaptohexan-1-ol. It is a glutathione conjugate that releases 3-Mercaptohexan-1-ol upon enzymatic cleavage during fermentation. [, , ]
Relevance: Although not directly related to 4-Mercapto-4-methylpentan-2-one in structure, S-3-(Hexan-1-ol)-glutathione represents an example of the various thiol precursors found in grapes. The presence and concentration of different precursors like this one, along with the activity of yeast enzymes, contribute to the diverse aroma profiles observed in wines. [, , ]
Properties
CAS Number
19872-52-7
Product Name
4-Mercapto-4-methyl-2-pentanone
IUPAC Name
4-methyl-4-sulfanylpentan-2-one
Molecular Formula
C6H12OS
Molecular Weight
132.23 g/mol
InChI
InChI=1S/C6H12OS/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3
InChI Key
QRNZMFDCKKEPSX-UHFFFAOYSA-N
SMILES
CC(=O)CC(C)(C)S
Solubility
Soluble in water; Insoluble in fat partially soluble (in ethanol)
Canonical SMILES
CC(=O)CC(C)(C)S
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